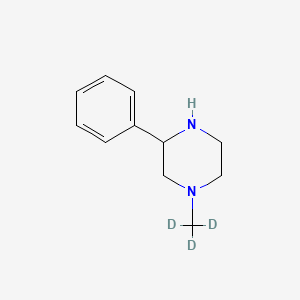

1-Methyl-d3-3-phenylpiperazine

Beschreibung

BenchChem offers high-quality 1-Methyl-d3-3-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-d3-3-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16N2 |

|---|---|

Molekulargewicht |

179.28 g/mol |

IUPAC-Name |

3-phenyl-1-(trideuteriomethyl)piperazine |

InChI |

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |

InChI-Schlüssel |

IRMBVBDXXYXPEW-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |

Kanonische SMILES |

CN1CCNC(C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Technical Guide: Solubility Profiling of 1-Methyl-d3-3-phenylpiperazine

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1-Methyl-d3-3-phenylpiperazine , a stable isotope-labeled analog primarily utilized as an internal standard in the bioanalysis of piperazine-derived therapeutics (e.g., Mirtazapine).[1]

Compound Identity & Significance

1-Methyl-d3-3-phenylpiperazine is the deuterated isotopologue of 1-methyl-3-phenylpiperazine.[1] In pharmaceutical development, it serves as a critical Internal Standard (IS) for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[1] Its physicochemical behavior mimics the non-deuterated parent analyte, ensuring that extraction efficiency, ionization matrix effects, and retention times are identical, while the mass shift (+3 Da) allows for spectral differentiation.

Chemical Structure & Properties

| Property | Data |

| Compound Name | 1-Methyl-d3-3-phenylpiperazine |

| Parent CAS | 5271-27-2 (Non-deuterated) |

| Molecular Formula | C₁₁H₁₃D₃N₂ |

| Molecular Weight | ~179.28 g/mol (vs. 176.26 g/mol for parent) |

| Physical State | Solid (Low melting point: 56–60 °C) |

| pKa (Calculated) | ~9.0 (Basic Nitrogen) |

| LogP (Predicted) | ~1.8 – 2.1 |

Solubility Profile: Methanol vs. Water[1]

Understanding the solubility differential between methanol and water is vital for preparing stable stock solutions and preventing precipitation during LC-MS mobile phase mixing.[1]

A. Solubility in Methanol (High)[1]

-

Status: Freely Soluble (>50 mg/mL) [1]

-

Mechanism: Methanol acts as a polar protic solvent that effectively solvates the piperazine ring and the phenyl moiety.[1] The hydrophobic phenyl ring interacts favorably with the methyl group of methanol, while the amine nitrogens engage in hydrogen bonding with the hydroxyl group.[1]

-

Application: Methanol is the preferred solvent for primary stock solutions .[1] It ensures complete dissolution and inhibits microbial growth during storage at -20°C.[1]

B. Solubility in Water (pH Dependent)[1]

-

Status: Moderate to Low (Neutral pH) / High (Acidic pH) [1]

-

Mechanism:

-

Neutral pH (~7): The compound exists in equilibrium between its free base and protonated forms.[1] The lipophilic phenyl ring limits solubility in pure water, leading to potential turbidity at high concentrations (>5 mg/mL).[1]

-

Acidic pH (<4): Addition of acid (e.g., 0.1% Formic Acid) fully protonates the piperazine nitrogens (N1 and N4), drastically increasing polarity and aqueous solubility.

-

-

Critical Warning: Avoid dissolving the free base directly in neutral unbuffered water for high-concentration stocks.[1] Always acidify or use an organic co-solvent.[1]

C. Deuterium Isotope Effect

The substitution of Hydrogen (H) with Deuterium (D) on the methyl group exerts a negligible effect on solubility.[1] For all practical laboratory protocols, the solubility data of the non-deuterated parent (1-Methyl-3-phenylpiperazine) can be applied directly to the d3-analog.[1]

Experimental Protocol: Determination & Stock Preparation

Workflow 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol validates the exact solubility limit in a specific matrix (e.g., Phosphate Buffer pH 7.4).[1]

Reagents:

Step-by-Step Procedure:

-

Saturation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification: Dilute the supernatant 100-fold and analyze via HPLC against a standard curve.

Workflow 2: LC-MS Stock Solution Preparation (Standard Operating Procedure)

Target Concentration: 1.0 mg/mL (Free Base Equivalent)[1]

-

Weighing: Accurately weigh 1.0 mg of 1-Methyl-d3-3-phenylpiperazine into a 1.5 mL amber glass vial.

-

Dissolution: Add 1.0 mL of 100% Methanol .

-

Sonication: Sonicate for 2 minutes. Ensure no visible particulates remain.[1]

-

Storage: Store at -20°C or -80°C. Stability is typically >6 months in methanol.

-

Working Solution: Dilute the stock into 50:50 Methanol:Water (0.1% Formic Acid) for daily use.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the chemical state of the piperazine derivative.

Figure 1: Solubility decision matrix highlighting the impact of solvent polarity and pH on dissolution success.[1]

References

-

Sigma-Aldrich. 1-Methyl-3-phenylpiperazine Product Specification & Properties. Retrieved from [1]

-

Thermo Fisher Scientific. 1-Methyl-3-phenylpiperazine, 97% Safety Data Sheet (SDS). Retrieved from [1]

-

BenchChem. A Comparative Guide to the Applications of Deuterated Piperazine Derivatives. Retrieved from [1]

-

PubChem. 1-Methyl-3-phenylpiperazine Compound Summary (CID 2760009). Retrieved from [1]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [1]

Sources

- 1. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-Phenylpiperazine Details, Uses, Safety, Synthesis & Supplier Information – Quality Research Chemical from China [chemheterocycles.com]

- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

The Crucial Role of 1-Methyl-d3-3-phenylpiperazine in Mirtazapine Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the deuterated internal standard, 1-Methyl-d3-3-phenylpiperazine, in the accurate quantification of the atypical antidepressant Mirtazapine and its primary active metabolite, desmethylmirtazapine. Moving beyond a simple recitation of protocols, this document delves into the rationale behind the use of stable isotope-labeled standards, provides a comprehensive overview of Mirtazapine's metabolism, and offers detailed methodologies for bioanalytical assays.

Introduction: The Analytical Challenge of Mirtazapine

Mirtazapine, marketed under brand names like Remeron®, is a tetracyclic antidepressant effective in treating major depressive disorder.[1] Its therapeutic action is attributed to its antagonist activity at central presynaptic α2-adrenergic receptors, which increases the release of norepinephrine and serotonin.[1] To ensure optimal therapeutic outcomes and patient safety, it is crucial to accurately monitor the plasma concentrations of Mirtazapine and its pharmacologically active metabolite, desmethylmirtazapine.[2] However, the complexity of biological matrices presents a significant challenge to achieving precise and reliable quantification.[3]

This guide focuses on the use of 1-Methyl-d3-3-phenylpiperazine as a tool to overcome these challenges, ensuring the integrity and accuracy of bioanalytical data in pharmacokinetic and toxicological studies. While 1-methyl-3-phenylpiperazine is a key intermediate in the synthesis of Mirtazapine, its deuterated form, 1-Methyl-d3-3-phenylpiperazine, is not a metabolite but a specially synthesized internal standard.[4][5]

The Metabolic Fate of Mirtazapine: A Complex Pathway

Mirtazapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are demethylation and hydroxylation, followed by glucuronide conjugation.[6]

The key enzymes involved in Mirtazapine metabolism are:

-

CYP2D6 and CYP1A2: Primarily responsible for the 8-hydroxylation of Mirtazapine.[6]

-

CYP3A4: The main enzyme involved in the N-demethylation to form desmethylmirtazapine and in the formation of the N-oxide metabolite.[6]

The primary pharmacologically active metabolite is desmethylmirtazapine , which contributes to the overall therapeutic effect, albeit to a lesser extent than the parent drug.[6] The intricate nature of this metabolic pathway underscores the need for highly selective and sensitive analytical methods to differentiate and quantify the parent drug and its various metabolites.

Caption: Metabolic pathway of Mirtazapine.

The Gold Standard: Deuterated Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[6] However, matrix effects, where components of the biological sample interfere with the ionization of the analyte, can significantly impact the accuracy and precision of the results.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Methyl-d3-3-phenylpiperazine, is the gold standard for mitigating these effects.[3] A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[7]

The advantages of using a deuterated internal standard include:

-

Near-identical physicochemical properties: The deuterated standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[3]

-

Compensation for matrix effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard, allowing for accurate correction.[3]

-

Improved accuracy and precision: The use of a SIL-IS significantly improves the reliability and reproducibility of the analytical method.[3]

Synthesis of 1-Methyl-d3-3-phenylpiperazine

While the precise, proprietary synthesis of commercially available 1-Methyl-d3-3-phenylpiperazine may vary, a general approach can be inferred from established methods for the synthesis of 1-methyl-3-phenylpiperazine.[8][9][10] The key difference lies in the introduction of deuterium atoms, typically through the use of a deuterated reagent at a specific step in the synthesis.

A plausible synthetic route involves the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I), to introduce the trideuteromethyl group.

A representative, non-validated synthetic protocol is outlined below:

-

Preparation of a suitable precursor: A common starting point is 3-phenylpiperazine or a protected derivative.[10]

-

Deuterated Methylation: The piperazine precursor is reacted with a deuterated methylating agent, such as iodomethane-d3, in the presence of a base to facilitate the N-methylation.

-

Purification: The resulting 1-Methyl-d3-3-phenylpiperazine is purified using standard techniques such as chromatography and recrystallization to ensure high isotopic and chemical purity.

Quantitative Analysis of Mirtazapine and Desmethylmirtazapine by LC-MS/MS

The following is a comprehensive, step-by-step protocol for the analysis of Mirtazapine and desmethylmirtazapine in human plasma using 1-Methyl-d3-3-phenylpiperazine as an internal standard. This protocol is a synthesis of best practices and published methodologies.[11][12]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of human plasma, add a known concentration of the internal standard, 1-Methyl-d3-3-phenylpiperazine.

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the analytes and the internal standard with a stronger organic solvent, such as acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Separation

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for this separation.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[12]

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[12]

-

Injection Volume: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.[12]

Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions ([M+H]+) of the analytes and the internal standard.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Mirtazapine, desmethylmirtazapine, and 1-Methyl-d3-3-phenylpiperazine. This provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mirtazapine | 266.2 | 195.1 |

| Desmethylmirtazapine | 252.2 | 195.1 |

| 1-Methyl-d3-3-phenylpiperazine | 180.2 | 135.1 |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Caption: A typical LC-MS/MS workflow for Mirtazapine analysis.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability and adherence to regulatory standards.[13][14][15] The validation process, guided by authorities like the U.S. Food and Drug Administration (FDA), assesses several key parameters:[13][14][15]

-

Selectivity: The ability of the method to distinguish the analytes from other components in the matrix.[14]

-

Accuracy: The closeness of the measured concentration to the true value.[14]

-

Precision: The degree of agreement among a series of measurements.[14]

-

Recovery: The efficiency of the extraction process.[13]

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte.[13]

-

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.[14]

The use of a deuterated internal standard is instrumental in achieving the stringent acceptance criteria for these validation parameters.[3]

Pharmacokinetic Parameters of Mirtazapine and Desmethylmirtazapine

The following table summarizes key pharmacokinetic parameters for Mirtazapine and its active metabolite, desmethylmirtazapine, which are essential for interpreting bioanalytical data.

| Parameter | Mirtazapine | Desmethylmirtazapine | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~3 hours | [2] |

| Elimination Half-Life (t1/2) | 20-40 hours | - | [2] |

| Plasma Protein Binding | ~85% | - | [2] |

| Typical Plasma Levels (15-80 mg/day) | 30-80 ng/mL | - | [2] |

| Median Plasma Concentration (30 mg dose) | 42.2 ng/mL | 20.6 ng/mL | [6] |

Conclusion

1-Methyl-d3-3-phenylpiperazine is an indispensable tool in the modern bioanalytical laboratory for the accurate and precise quantification of Mirtazapine and its active metabolite, desmethylmirtazapine. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis effectively mitigates the challenges posed by complex biological matrices, ensuring the generation of high-quality, reliable data. This technical guide has provided a comprehensive overview of the rationale, methodologies, and critical considerations for employing this essential analytical standard in research, clinical, and drug development settings. The principles and protocols outlined herein serve as a robust foundation for the development and validation of bioanalytical methods that meet the highest standards of scientific integrity.

References

-

Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (n.d.). Google Patents.

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. Retrieved February 6, 2026, from [Link]

-

Mean plasma concentration and time profile for mirtazapine and... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Representative chromatograms for: (a) mirtazapine; (b) desmethyl... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Dural, E., Baskak, B., & Süzen, H. S. (2020). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Iranian journal of pharmaceutical research : IJPR, 19(1), 18–28. [Link]

-

Gruber, M., et al. (2024). Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting. European Journal of Clinical Pharmacology. [Link]

-

Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

-

New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Mirtazapine Inhouse Impurity(1-Methyl-3-phenylpiperazine | CAS 5271-27-2. (n.d.). Veeprho. Retrieved February 6, 2026, from [Link]

-

Therapeutic Drug Monitoring of Mirtazapine and Its Metabolite Desmethylmirtazapine by HPLC with Fluorescence Detection. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Mirtazapine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved February 6, 2026, from [Link]

- A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.

-

New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). Arkat USA. Retrieved February 6, 2026, from [Link]

-

Enantioselective analysis of mirtazapine, demethylmirtazapine and 8-hydroxy mirtazapine in human urine after solid-phase microextraction. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Mirtazapine Tablets. (2022). USP-NF. Retrieved February 6, 2026, from [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved February 6, 2026, from [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved February 6, 2026, from [Link]

Sources

- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

1-Methyl-d3-3-phenylpiperazine melting point and physical state

Physical State, Melting Point, and Analytical Application

Executive Summary

1-Methyl-d3-3-phenylpiperazine (CAS: 1189934-96-0) is the stable isotope-labeled analogue of 1-methyl-3-phenylpiperazine.[1] It functions primarily as an Internal Standard (IS) in the quantitative analysis of piperazine-derived designer drugs and pharmaceutical intermediates (e.g., Mirtazapine precursors) via LC-MS/MS.[1]

This guide defines the physicochemical properties of the compound, establishing that it exists as a solid crystalline powder with a melting point range of 56–62 °C , mirroring its non-deuterated parent compound.[1] Due to its secondary amine structure, the compound is air-sensitive and requires specific handling protocols to maintain analytical integrity.[1]

Physicochemical Characterization

Melting Point and Physical State

The physical properties of the deuterated standard (d3) are inferred with high confidence from the well-characterized non-deuterated analogue (d0), as the substitution of three hydrogen atoms with deuterium exerts a negligible effect on the macroscopic melting point and phase state.[1]

| Property | Data (Native/d0) | Data (Deuterated/d3) | Notes |

| Physical State | Solid (Crystalline Powder) | Solid (Crystalline Powder) | White to pale yellow appearance.[1][2] |

| Melting Point | 56–62 °C | 56–62 °C (Expected) | Low-melting solid; susceptible to liquefaction if heated improperly.[1] |

| Boiling Point | 85 °C (at 0.5 mmHg) | ~85 °C (at 0.5 mmHg) | High vacuum required for distillation.[1] |

| Solubility | Methanol, DMSO, Acetone | Methanol, DMSO, Acetone | Excellent solubility in polar organic solvents.[1] |

| Hygroscopicity | Air/Moisture Sensitive | Air/Moisture Sensitive | Absorb CO₂/H₂O from air (Carbamate formation).[1] |

Scientific Insight - Isotope Effect:

While deuterium is heavier than hydrogen, the intermolecular forces (Van der Waals, hydrogen bonding) governing the crystal lattice energy remain largely unchanged in a molecule of this size (

Chemical Identity[1]

-

Molecular Formula:

[1] -

Molecular Weight: 179.28 g/mol (vs. 176.26 g/mol for native)[1]

-

CAS Number: 1189934-96-0 (d3); 5271-27-2 (native)[1]

Technical Application: Internal Standard in LC-MS/MS

The primary utility of 1-Methyl-d3-3-phenylpiperazine is to correct for matrix effects and recovery losses during the quantification of phenylpiperazines in biological matrices (plasma, urine).[1]

Mechanism of Action

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the target analyte.[1]

-

Co-elution: The d3-IS has a retention time nearly identical to the target analyte.[1]

-

Ionization Tracking: Any suppression affecting the analyte affects the IS equally.[1]

-

Quantification: The ratio of Analyte Area to IS Area is used, canceling out the variability.[1]

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to mass spectral detection, highlighting where the IS is introduced.

Caption: Workflow demonstrating the introduction of the d3-IS prior to extraction to normalize recovery and ionization efficiency.

Handling & Stability Protocol

Critical Warning: 1-Methyl-3-phenylpiperazine (and its d3 analogue) is a low-melting solid free base.[1] It is corrosive and air-sensitive .[1] Exposure to air can cause it to absorb

Storage[4][5]

-

Temperature: Store at -20 °C.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Container: Amber glass vials with PTFE-lined caps.

Stock Solution Preparation (Protocol)

Objective: Prepare a stable 1 mg/mL stock solution in Methanol.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

-

Weighing:

-

Rapidly weigh ~10 mg of the solid into a tared amber volumetric flask.

-

Note: If the solid has melted or clumped due to ambient heat (>56°C) or moisture, weigh the semi-solid mass by difference (weigh vial before and after transfer).[1]

-

-

Dissolution:

-

Add Methanol (LC-MS grade) to the flask.

-

Sonicate for 30 seconds. The compound dissolves readily.[1]

-

-

Storage of Stock:

Troubleshooting Physical State

If the received material appears as a yellow oil rather than a solid:

-

Cause: The material may have melted during transit (if temp >56 °C) or absorbed significant moisture.[1]

-

Verification: Cool the vial to 4 °C. If it solidifies, it is the correct compound. If it remains liquid, it may be supercooled or hydrated.[1]

-

Action: Proceed with dissolution in methanol; the chemical integrity is usually maintained even if the physical form has shifted, provided the purity (checked by LC-UV) is intact.[1]

References

-

Pharmaffiliates. (n.d.). 1-Methyl-3-phenylpiperazine-d3 Reference Standard. Retrieved February 6, 2026, from [Link][1]

Sources

Application Note: Preparation and Handling of 1-Methyl-d3-3-phenylpiperazine Stock Solutions for Quantitative Analysis

Abstract

This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of high-quality stock solutions of 1-Methyl-d3-3-phenylpiperazine. As a deuterated stable isotope-labeled internal standard, the accuracy of its stock solution is paramount for the reliability of quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical choices in solvent selection, handling techniques, and storage conditions, ensuring the integrity and stability of the prepared standards. The protocols herein are designed to be self-validating, incorporating best practices that adhere to rigorous analytical standards.[3][4]

Introduction: The Critical Role of the Internal Standard

1-Methyl-d3-3-phenylpiperazine is the deuterated analog of 1-Methyl-3-phenylpiperazine, a versatile piperazine derivative utilized in pharmaceutical development and neuroscience research.[5] In quantitative analysis, particularly LC-MS, deuterated standards are indispensable. They are chemically almost identical to the analyte of interest, allowing them to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer.[2] This allows the deuterated standard to serve as a precise internal reference, correcting for variations in sample preparation, injection volume, and instrument response.[1] The foundational assumption of this method is that the concentration of the internal standard is known with a high degree of accuracy. Therefore, the meticulous preparation of the initial stock solution is a critical control point that dictates the validity of all subsequent quantitative results.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the compound's properties is essential for its safe and effective handling. 1-Methyl-d3-3-phenylpiperazine is a solid at room temperature and exhibits solubility characteristics typical of many small-molecule pharmaceutical compounds.[6][7][8]

Table 1: Physicochemical Properties of 1-Methyl-3-phenylpiperazine (and its d3 Analog)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₃D₃N₂ | - |

| Molar Mass (d3) | Approx. 179.28 g/mol | Calculated |

| Molar Mass (d0) | 176.26 g/mol | [6][8][9] |

| Appearance | Pale yellow to white crystals or powder | [7][10] |

| Melting Point | 56-60 °C (for d0 compound) | [7][8] |

| Water Solubility | Poorly soluble / Soluble | [6][7] |

| Organic Solvents | Soluble in methanol, ethanol, chloroform, DMSO |[6][7][11] |

Safety Considerations: Researchers must handle this compound with appropriate care. According to the Globally Harmonized System (GHS) classifications for the non-deuterated analog, this substance presents significant hazards.

-

H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[8][9]

-

H318: Causes serious eye damage.[9]

Mandatory Personal Protective Equipment (PPE) includes:

-

Safety glasses or face shield

-

Chemical-resistant gloves

-

Laboratory coat

All handling and solution preparation should be performed in a well-ventilated chemical fume hood.

The Causality Behind the Protocol: A Scientifically Grounded Approach

Simply following steps is insufficient for high-stakes analytical work. Understanding the "why" behind each action ensures robustness and allows for intelligent troubleshooting.

-

Solvent Selection: The ideal solvent must fully dissolve the analyte without promoting its degradation or isotopic exchange.[12] While soluble in several organic solvents, methanol and acetonitrile are superior choices for stock solutions. They are aprotic or weakly protic, significantly reducing the risk of hydrogen-deuterium (H-D) exchange at labile sites, which would compromise the isotopic purity of the standard.[13] Their volatility also facilitates easy removal if required for subsequent experimental steps.

-

Gravimetric Precision: All primary stock solutions must be prepared gravimetrically. This involves accurately weighing the solid standard, which is an absolute measurement, rather than relying on volumetric transfers of a solid, which is highly inaccurate. An analytical balance with a readability of at least 0.1 mg is required.

-

Preventing Environmental Contamination: Deuterated compounds must be protected from atmospheric moisture to prevent both chemical degradation and H-D exchange.[14][15] Allowing the sealed container of the standard to equilibrate to room temperature before opening is a critical, often overlooked, step. This prevents condensation of water vapor onto the cold solid.[15]

-

Ensuring Homogeneity: Incomplete dissolution is a major source of error. The protocol incorporates sonication and multi-directional mixing (inversion) to ensure the final solution is perfectly homogeneous before any aliquots are taken.[3][16]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a 1 mg/mL primary stock solution in methanol. All glassware must be Class A certified.

Materials and Equipment:

-

1-Methyl-d3-3-phenylpiperazine solid standard

-

High-purity (e.g., HPLC or MS-grade) Methanol

-

10 mL Class A volumetric flask with stopper

-

Analytical balance (± 0.1 mg readability)

-

Spatula and weighing paper/boat

-

Ultrasonic bath

-

Pasteur pipette

-

2 mL amber glass screw-cap vials for storage

Step-by-Step Methodology:

-

Equilibration: Remove the sealed container of 1-Methyl-d3-3-phenylpiperazine from its storage location (typically refrigerated or frozen) and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

-

Weighing: In a chemical fume hood, accurately weigh approximately 10.0 mg of the standard onto weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).

-

Quantitative Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask. Use a small, dry funnel if necessary. Rinse the weighing paper with small amounts of methanol into the flask to ensure all powder is transferred.

-

Initial Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Cap the flask and vortex or sonicate for 5-10 minutes, or until all solid material is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

-

Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus is precisely on the calibration mark of the flask.

-

Homogenization: Stopper the flask securely and invert it slowly at least 15-20 times to ensure the solution is completely homogeneous.

-

Storage: Transfer the final stock solution into one or more labeled amber glass vials. Use a label that includes the compound name, concentration (calculated from the exact weight), solvent, preparation date, and preparer's initials.

-

Long-Term Storage: Store the primary stock solution at -20°C or below to ensure long-term stability.[13]

Caption: Workflow for Primary Stock Solution Preparation.

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared on the day of analysis by diluting the primary stock.

Example: Preparation of a 1 µg/mL Working Solution:

-

Thaw Stock: Remove the primary stock solution (1 mg/mL or 1000 µg/mL) from the freezer and allow it to thaw completely and warm to room temperature. Vortex briefly to re-homogenize.

-

Intermediate Dilution (100x): Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask. Dilute to the mark with the appropriate solvent (e.g., 50:50 methanol:water, or as dictated by the analytical method). This creates a 10 µg/mL intermediate solution.

-

Final Dilution (10x): Transfer 1 mL of the 10 µg/mL intermediate solution into a final 10 mL volumetric flask. Dilute to the mark with the same solvent. This yields the final 1 µg/mL working solution.

Caption: Serial Dilution Workflow for Working Solutions.

Storage, Stability, and Self-Validation

The long-term viability of the stock solution is crucial for longitudinal studies.

-

Stability: Phenylpiperazines are known to be less stable than some other piperazine derivatives, and storage at room temperature should be avoided to prevent degradation.[17] The primary degradation pathways for such amines can include oxidation.[18] Storing solutions in amber vials at -20°C or below minimizes both light-induced and thermal degradation.[6][14]

-

Isotopic Integrity: While the C-D bond is strong, repeated freeze-thaw cycles and prolonged storage in protic media at non-optimal temperatures can increase the risk of H-D exchange. It is best practice to aliquot the primary stock into single-use vials to minimize these cycles.[13]

Table 2: Recommended Storage Conditions

| Solution Type | Temperature | Container | Max. Freeze-Thaw Cycles | Rationale |

|---|---|---|---|---|

| Primary Stock | ≤ -20°C | Amber Glass, Screw Cap | < 5 (Aliquotting is preferred) | Prevents thermal and light-induced degradation; minimizes solvent evaporation.[13][14] |

| Working Solutions | 2-8°C | Amber Glass or Autosampler Vials | N/A (Prepare Fresh Daily) | Ensures accuracy and prevents degradation in mixed aqueous/organic solvents. |

-

Self-Validation: The integrity of the stock solution should be periodically verified. A simple method involves UV-Vis spectrophotometry. The phenyl group provides a chromophore. A baseline UV spectrum of a freshly prepared stock can be recorded. Subsequent checks on the same solution after a period of storage can quickly identify significant degradation if the absorbance at λ_max decreases. For more rigorous validation, LC-MS analysis of an aged stock can be compared against a freshly prepared standard to check for the appearance of degradation products.

Conclusion

References

- 1-Methyl-3-Phenyl-Piperazine. Bouling Chemical Co., Limited.

- 1-Methyl-3-phenylpiperazine. Chem-Impex.

- 1-Methyl-3-phenyl-piperazine. ChemBK.

- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDrug.

- 1-Methyl-3-phenylpiperazine CID 2760009. PubChem, NIH.

- 1-Methyl-3-phenylpiperazine, 97%. Thermo Scientific Chemicals.

- 1-Methyl-3-phenylpiperazine 97%. Sigma-Aldrich.

- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Thermal Degradation of Aqueous Piperazine for CO2 Capture.

- Selection Guide on Deuter

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- A Guide to Using Analytical Standards. LabTAG.

- Deuterated Solvents for NMR: Guide.

- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).

- Thermal degradation of piperazine and its structural analogs.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.

- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.

- How Do You Prepare Reference Standards and Solutions? Spectroscopy Online.

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Methyl-3-Phenyl-Piperazine (1-MPP) Chemical Properties, Applications, Safety Data & Supplier China | High-Purity 1-MPP Manufacturer & Exporter [chemheterocycles.com]

- 7. chembk.com [chembk.com]

- 8. 1-甲基-3-苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methyl-3-phenylpiperazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. swgdrug.org [swgdrug.org]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. labinsights.nl [labinsights.nl]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Application Note: Advanced Solid Phase Extraction (SPE) Strategies for Piperazine-Class Drugs

Abstract & Scope

This technical guide details the extraction of piperazine-derived drugs—specifically 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—from complex biological matrices like urine and plasma. Unlike simple liquid-liquid extraction (LLE), Solid Phase Extraction (SPE) offers superior recovery, reproducibility, and matrix removal.

This note prioritizes Mixed-Mode Strong Cation Exchange (MCX) as the "Gold Standard" methodology. By exploiting the dual chemical nature of piperazines (hydrophobic rings + basic nitrogen atoms), researchers can achieve cleaner extracts suitable for LC-MS/MS and GC-MS analysis.

Chemical Basis of Extraction

To design a robust protocol, one must understand the analyte's behavior in solution. Piperazines are cyclic ethylenediamines containing two nitrogen atoms.[1]

-

Basicity (pKa): Piperazine derivatives are weak bases. The nitrogen atoms typically have pKa values around 5.3 and 9.7 .

-

At pH < 5: Both nitrogens are protonated (

, -

At pH ~6–8: The molecule is predominantly singly charged (

). -

At pH > 11: The molecule is neutral (

).

-

-

Hydrophobicity: The phenyl or benzyl substituents (in BZP, TFMPP) provide a hydrophobic moiety, allowing for reversed-phase retention.

The Strategy: We utilize a Mixed-Mode Sorbent (Polymeric Reversed-Phase + Sulfonic Acid groups).[2]

-

Retention: Acidify the sample to ionize the drug. It binds to the sorbent via both hydrophobic interaction and strong ionic bonding.

-

Interference Removal:

-

Wash 1 (Aqueous Acid): Removes proteins and hydrophilic interferences; drug stays bound ionically.

-

Wash 2 (Organic Solvent): Removes hydrophobic neutrals (fats, lipids); drug stays bound ionically.

-

Elution (Basic Organic): Neutralize the drug (remove charge) to break the ionic bond and elute.

-

Visualization: Mixed-Mode Retention Mechanism

Figure 1: The dual-retention mechanism allows for rigorous washing steps that remove both polar and non-polar interferences while the analyte remains locked by charge.

Protocol 1: Mixed-Mode Cation Exchange (MCX)

Matrix: Human Urine or Plasma Target Analytes: BZP, TFMPP, mCPP Recommended Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Evolute CX). 30mg or 60mg cartridges.

Reagents Required[3][4][5][6][7]

-

Diluent: 0.1 M HCl (Hydrochloric Acid)

-

Conditioning Solvent A: Methanol (MeOH)[3]

-

Conditioning Solvent B: Deionized Water[4]

-

Wash Solvent 1: 0.1 M HCl

-

Wash Solvent 2: 100% Methanol[2]

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.

Step-by-Step Procedure

| Step | Action | Scientific Rationale |

| 1. Pre-treatment | Dilute 1 mL Urine/Plasma with 1 mL 0.1 M HCl . Verify pH is < 5.[5] | Acidification ensures the piperazine nitrogens are protonated ( |

| 2. Conditioning | Pass 2 mL MeOH , then 2 mL Water . | MeOH activates the polymeric pores; Water ensures the phase is wet and ready for aqueous loading. |

| 3. Loading | Load pre-treated sample at a slow flow rate (~1-2 mL/min). | Allows sufficient time for the analyte to interact with sulfonic acid groups. |

| 4. Wash 1 (Aqueous) | Pass 2 mL 0.1 M HCl . | Removes hydrophilic matrix components (salts, proteins) that do not bind to the hydrophobic polymer. |

| 5. Wash 2 (Organic) | Pass 2 mL 100% MeOH . | Critical Step: Removes hydrophobic neutrals and lipids. The drug does not elute because it is still locked by the ionic bond. |

| 6. Drying | Apply high vacuum for 2–5 minutes. | Removes excess MeOH to prevent dilution of the eluate or interference with evaporation. |

| 7. Elution | Elute with 2 x 1 mL 5% NH4OH in MeOH . | The high pH (>11) deprotonates the piperazine (neutralizing it), breaking the ionic bond. The organic solvent then releases it. |

| 8. Post-Process | Evaporate to dryness under | Prepares sample for LC-MS/MS injection. |

Workflow Diagram

Figure 2: Operational workflow for the extraction of basic piperazine drugs using Mixed-Mode Cation Exchange.

Alternative Protocol: Hydrophilic-Lipophilic Balance (HLB)

Use this only if MCX cartridges are unavailable or if analyzing a mix of acidic, neutral, and basic drugs simultaneously.

Concept: Relies solely on Reversed-Phase (hydrophobic) retention. Limitation: The wash steps cannot be as aggressive (cannot use 100% MeOH wash), leading to "dirtier" extracts compared to MCX.

-

Pre-treatment: Dilute sample 1:1 with 5% NH4OH (High pH).

-

Reason: We want the drug to be neutral to bind to the hydrophobic sorbent.

-

-

Condition: MeOH, then Water.

-

Load: High pH sample.

-

Wash: 5% MeOH in Water. (Do not exceed 5-10% organic, or you will wash off the drug).

-

Elute: 100% Methanol.

Comparison Table:

| Feature | Protocol 1 (MCX) | Protocol 2 (HLB/C18) |

| Mechanism | Ionic + Hydrophobic | Hydrophobic Only |

| Sample pH | Acidic (pH < 5) | Basic (pH > 10) |

| Wash Strength | Strong (100% Organic allowed) | Weak (Max 5% Organic) |

| Cleanliness | High (Removes lipids & neutrals) | Moderate |

| Recommendation | Primary Choice | Secondary Choice |

Validation & Troubleshooting

To ensure "Trustworthiness" (Part of E-E-A-T), the method must be validated.

Recovery Calculation

Prepare two sets of samples:

-

Pre-Extraction Spike: Spike drug into matrix before SPE.

-

Post-Extraction Spike: Spike drug into the final eluate of a blank matrix extract.

Common Pitfalls

-

Low Recovery:

-

Cause: pH was not low enough during loading (drug didn't ionize).

-

Fix: Ensure sample pH is < 5 using 0.1 M HCl.

-

Cause: Elution solvent was not basic enough.

-

Fix: Freshly prepare 5% NH4OH in MeOH. Ammonia evaporates over time.

-

-

High Backpressure:

-

Cause: Viscous samples (e.g., post-mortem blood).

-

Fix: Increase dilution factor or centrifuge sample at 10,000 rpm for 5 mins before loading.

-

References

-

UNODC (United Nations Office on Drugs and Crime). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Biotage. (2023).[2][7] When should I choose a mixed-mode SPE? Retrieved from [Link]

-

Tsutsumi, H., et al. (2005). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.[8] Journal of Chromatography B. Retrieved from [Link]

-

Shimadzu. Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE). Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. biotage.com [biotage.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of Piperazine Analogs using 1-Methyl-d3-3-phenylpiperazine as Internal Standard

Executive Summary

This application note details the protocol for utilizing 1-Methyl-d3-3-phenylpiperazine as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of phenylpiperazine derivatives (e.g., 1-Methyl-3-phenylpiperazine, a metabolite of psychoactive designer drugs) in biological matrices.

The use of a deuterated (

Compound Identity & Properties[1][2][3]

Understanding the physicochemical properties is a prerequisite for successful ionization and chromatography.

| Property | Description |

| Compound Name | 1-Methyl-d3-3-phenylpiperazine |

| Chemical Formula | |

| Molecular Weight | ~179.28 g/mol |

| Monoisotopic Mass | ~179.16 |

| Precursor Ion | 180.3 (approximate, instrument dependent) |

| Label Position | |

| Isotopic Stability | High (C-D bonds on methyl group are non-exchangeable in aqueous mobile phases) |

| pKa (Calculated) | ~9.0 (Basic, Piperazine Nitrogen) |

Mass Spectrometry Method Development

Ionization Source Parameters (ESI+)

The piperazine ring is highly basic, making Electrospray Ionization (ESI) in Positive Mode the standard approach.

-

Capillary Voltage: 3.0 – 4.0 kV (Optimize to prevent in-source fragmentation).

-

Desolvation Temperature: 350°C – 500°C (High heat aids in desolvation of the polar amine).

-

Cone Voltage: Critical optimization parameter. Start at 20V and ramp.

MRM Transition Logic (The "Shift" Strategy)

When developing MRM transitions for a

-

Fragment Retaining

: Mass shifts by +3 Da . -

Fragment Losing

: Mass matches the unlabeled analyte.

Predicted & Observed Transitions

Based on the fragmentation of the parent 1-methyl-3-phenylpiperazine (

| Transition Type | Precursor ( | Product ( | Fragmentation Mechanism | Collision Energy (eV) |

| Quantifier | 180.3 | 47.1 | Formation of | 15 - 25 |

| Qualifier 1 | 180.3 | 120.1 | Loss of | 20 - 30 |

| Qualifier 2 | 180.3 | 163.2 | Loss of | 10 - 15 |

Critical Note: The transition

is highly specific to N-methylated species but can suffer from low mass cutoff limits on some quadrupoles. If47 is unstable, use , but be aware this fragment shares the same mass as the unlabeled variant's fragment, relying solely on the precursor mass for selectivity.

Optimization Workflow

Do not rely solely on literature values. Instrument geometry (Triple Quad vs. Q-Trap) affects collision energies.

Figure 1: Step-by-step MS/MS optimization workflow for deuterated internal standards.

Chromatographic Protocol (LC Conditions)

Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated parents due to the "Deuterium Isotope Effect" (slightly lower lipophilicity). A robust gradient is required to ensure co-elution for valid matrix correction.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer stabilizes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 – 0.6 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Initial Hold |

| 0.50 | 5% | Divert Valve to Waste (Salt removal) |

| 3.00 | 95% | Linear Ramp (Elution) |

| 4.00 | 95% | Wash |

| 4.10 | 5% | Re-equilibration |

| 6.00 | 5% | End of Run |

Sample Preparation Protocol

Since this is a basic drug (amine), Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE yields the cleanest extracts.

Protocol: Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 100 µL of plasma/serum to a clean tube.

-

IS Spike: Add 10 µL of 1-Methyl-d3-3-phenylpiperazine working solution (e.g., 100 ng/mL). Vortex immediately.

-

Alkalinization: Add 50 µL of 0.5 M Carbonate Buffer (pH 9.5) to ensure the piperazine is uncharged (free base).

-

Extraction: Add 1 mL of Ethyl Acetate:Hexane (90:10) .

-

Agitation: Shake/tumble for 10 minutes.

-

Centrifugation: 4000 rpm for 5 minutes.

-

Transfer: Transfer the organic (upper) layer to a fresh tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve in 100 µL of Mobile Phase A:B (90:10).

Scientific Rationale & Troubleshooting

Why use on the Methyl Group?

The

Crosstalk Check

Always run a "Blank + IS" sample.

-

Issue: If you see a signal in the Analyte channel (m/z 177) when injecting only the IS (m/z 180).

-

Cause: Impurity in the IS standard (presence of

) or fragmentation of the IS losing exactly 3 Da (unlikely for -

Solution: Ensure IS purity is >99% isotopic purity.

References

-

Search 1.12: ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.Link

-

Search 1.4: ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

-

Search 1.9: ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.Link

-

Search 1.14: MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.Link

-

Search 1.2: MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP).Link

Application Note: Quantitative Analysis of Benzylpiperazine (BZP) and its Metabolites in Biological Matrices Using Deuterated Internal Standards by LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-benzylpiperazine (BZP) and its major metabolites, including 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP), in human plasma and urine. To ensure the highest level of accuracy and precision, the method employs stable isotope-labeled internal standards (SIL-IS), specifically deuterated analogs of each target analyte (e.g., BZP-d7). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is designed for high-throughput analysis in clinical research, forensic toxicology, and pharmacokinetic studies, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction: The Analytical Imperative for BZP Quantification

1-Benzylpiperazine (BZP) is a synthetic stimulant with amphetamine-like effects, originally developed as an anthelmintic agent but later emerging as a recreational drug.[1] Its use has prompted concern due to adverse effects, including acute psychosis, renal toxicity, and seizures.[1] BZP is often found in combination with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to mimic the effects of illicit substances like MDMA.

Accurate quantification of BZP and its metabolites is crucial for both clinical and forensic toxicology to determine the extent of exposure and to understand its pharmacokinetic profile. BZP is metabolized in the body primarily through hydroxylation by the cytochrome P450 enzyme system (potentially involving CYP2D6) and catechol-O-methyl-transferase (COMT).[2][3] The main metabolites identified in urine are para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP), along with other minor degradation products like piperazine and N-benzylethylenediamine.[2][3]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity. However, the complexity of biological matrices (e.g., plasma, urine) can lead to significant analytical variability due to matrix effects, such as ion suppression or enhancement.[4] To counteract these challenges, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is indispensable. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.[5][6] By adding a known amount of the deuterated standard to each sample prior to processing, it co-elutes with the target analyte and experiences the same variations during extraction and ionization.[4][7] This allows for reliable correction, ensuring highly accurate and precise quantification.[4][8]

This application note provides a comprehensive, field-proven protocol for the robust quantification of BZP and its primary hydroxylated metabolites using their corresponding deuterated internal standards.

Metabolic Pathway of Benzylpiperazine

The metabolic conversion of BZP is a critical aspect of its toxicological profile. The primary route of metabolism involves aromatic hydroxylation, leading to the formation of pharmacologically active and inactive metabolites that are subsequently excreted.

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 1-Methyl-3-phenylpiperazine in Human Urine using a Deuterated Internal Standard and LC-MS/MS: A Detailed Protocol for Calibration Curve Setup

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive and technically detailed guide for the development and setup of a robust calibration curve for the quantitative analysis of 1-Methyl-3-phenylpiperazine (1-M-3-PP) in human urine. The methodology leverages the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the accuracy afforded by a stable isotope-labeled internal standard, 1-Methyl-d3-3-phenylpiperazine. We delve into the causality behind critical experimental choices, from sample preparation using Solid Phase Extraction (SPE) to the intricacies of data analysis and validation. This document is designed to equip researchers, forensic toxicologists, and drug development professionals with a self-validating protocol grounded in established bioanalytical principles.

Introduction and Scientific Rationale

1-Methyl-3-phenylpiperazine is a derivative of phenylpiperazine, a class of compounds known for their stimulant and psychoactive properties, often mimicking amphetamines.[1][2] As a key intermediate in the synthesis of pharmaceuticals like Mirtazapine, its detection and quantification in biological matrices such as urine are critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[3]

Quantitative bioanalysis demands high accuracy and precision, which can be challenging due to the complexity of biological matrices like urine.[4][5] Endogenous components can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement—a phenomenon known as the matrix effect.[5][6][7] To counteract this, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard.[6][8]

Causality of Choice: Why 1-Methyl-d3-3-phenylpiperazine?

A deuterated internal standard, such as 1-Methyl-d3-3-phenylpiperazine, is chemically identical to the analyte of interest but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[8][9] This ensures that the IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.[8] By normalizing the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to highly accurate and reproducible quantification.[9][10]

This guide provides a step-by-step protocol for establishing a reliable calibration curve, a fundamental prerequisite for any quantitative bioanalytical method.

Principle of the Method

The workflow is designed for optimal recovery, selectivity, and sensitivity. It begins with the extraction and concentration of 1-Methyl-3-phenylpiperazine from the urine matrix using Solid Phase Extraction (SPE). The purified extract is then analyzed by a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analyte is separated from other components chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the known concentrations of prepared standards.

Materials, Reagents, and Equipment

Standards and Chemicals

| Reagent | Grade | Recommended Supplier |

| 1-Methyl-3-phenylpiperazine (Analyte) | Certified Reference Material (>98% purity) | Sigma-Aldrich, Cayman Chemical |

| 1-Methyl-d3-3-phenylpiperazine (Internal Standard) | Certified Reference Material (>98% purity) | Toronto Research Chemicals, Alsachim |

| Methanol | LC-MS Grade | Fisher Scientific, Honeywell |

| Acetonitrile | LC-MS Grade | Fisher Scientific, Honeywell |

| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |

| Ammonium Hydroxide | ACS Reagent Grade | Sigma-Aldrich |

| Deionized Water | 18.2 MΩ·cm | Generated in-house (e.g., Milli-Q system) |

| Drug-Free Human Urine | Pooled, Certified Negative | BioIVT, LifeSciences |

Equipment and Consumables

| Equipment | Specification |

| LC-MS/MS System | Triple Quadrupole Mass Spectrometer with ESI Source |

| HPLC Column | C18 Reverse-Phase, e.g., Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Analytical Balance | 4 or 5-decimal place readability |

| pH Meter | Calibrated |

| Centrifuge | Capable of >3000 x g |

| Vortex Mixer | Standard laboratory model |

| Pipettes | Calibrated, various volumes |

| Solid Phase Extraction (SPE) Manifold | 12 or 24-port vacuum manifold |

| SPE Cartridges | Mixed-Mode Cation Exchange, e.g., Waters Oasis MCX (30 mg, 1 mL) |

| Nitrogen Evaporator | With temperature control |

| Autosampler Vials | 2 mL, with caps |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is the foundation of a reliable calibration curve. Using a certified reference material and an analytical balance ensures the initial concentration is known with high certainty. Serial dilutions are then performed to create working solutions for spiking.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5.0 mg of 1-Methyl-3-phenylpiperazine reference standard into a 5 mL volumetric flask.

-

Dissolve and bring to volume with LC-MS grade methanol. This is the Analyte Stock (A-S1) .

-

Repeat the process for 1-Methyl-d3-3-phenylpiperazine to create the Internal Standard Stock (IS-S1) .

-

Store stocks at -20°C in amber glass vials.

-

-

Intermediate and Spiking Solutions:

-

Prepare an intermediate analyte solution (A-S2 ) at 100 µg/mL by diluting 1 mL of A-S1 with methanol to a final volume of 10 mL.

-

Prepare an intermediate analyte solution (A-S3 ) at 10 µg/mL by diluting 1 mL of A-S2 with methanol to a final volume of 10 mL.

-

Prepare the Internal Standard Working Solution (IS-WS) at 1 µg/mL by diluting 100 µL of IS-S1 with methanol to a final volume of 10 mL. This solution will be used to spike all samples (calibrators, QCs, and unknowns) to a final concentration of 100 ng/mL (assuming a 10 µL spike into 100 µL of urine).

-

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples

Rationale: The calibration curve must span the expected concentration range of the unknown samples. It is constructed by spiking blank biological matrix to ensure that the standards undergo the same extraction process and matrix effects as the unknowns.[11] QC samples are prepared independently to verify the accuracy of the curve.

-

Serial Dilution for Calibration Curve Spiking Solutions:

-

Perform serial dilutions from the intermediate solutions (A-S2, A-S3) to create a series of working solutions (A-WS ) that will be used to generate the calibration curve.

-

-

Spiking into Blank Urine:

-

Label a set of microcentrifuge tubes for each calibration level (e.g., CAL 1 to CAL 8), a blank (no analyte, no IS), and a zero sample (IS only).

-

Aliquot 90 µL of pooled, blank human urine into each tube.

-

Add 10 µL of the appropriate A-WS to each corresponding CAL tube.

-

Add 10 µL of methanol to the Blank and Zero tubes.

-

Vortex each tube gently.

-

-

Adding the Internal Standard:

-

To every tube (except the Blank), add 10 µL of the IS-WS (1 µg/mL).

-

Vortex all tubes again. The samples are now ready for extraction.

-

Table 1: Example Calibration Curve and QC Sample Concentrations

| Sample ID | Analyte Spiking Solution (ng/mL) | Volume Spiked (µL) | Final Urine Concentration (ng/mL) | Purpose |

| Blank | Methanol | 10 | 0 | Matrix Blank |

| Zero | Methanol | 10 | 0 | IS only |

| CAL 1 | 10 | 10 | 1.0 | LLOQ |

| CAL 2 | 25 | 10 | 2.5 | Calibrator |

| CAL 3 | 100 | 10 | 10 | Calibrator |

| CAL 4 | 500 | 10 | 50 | Calibrator |

| CAL 5 | 1000 | 10 | 100 | Calibrator |

| CAL 6 | 2500 | 10 | 250 | Calibrator |

| CAL 7 | 4000 | 10 | 400 | Calibrator |

| CAL 8 | 5000 | 10 | 500 | ULOQ |

| QC Low | 30 | 10 | 3.0 | Quality Control |

| QC Mid | 2000 | 10 | 200 | Quality Control |

| QC High | 3750 | 10 | 375 | Quality Control |

Note: The IS concentration in all samples (except Blank) will be 100 ng/mL.

Protocol 3: Urine Sample Preparation (Solid Phase Extraction)

Rationale: SPE is a robust technique for cleaning up complex samples. A mixed-mode cation exchange (MCX) sorbent is chosen because piperazines are basic compounds.[12] The sorbent retains the basic analyte via ion exchange while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic organic solvent.

-

Sample Pre-treatment:

-

To each 100 µL spiked urine sample, add 400 µL of 4% phosphoric acid in water.

-

Vortex for 10 seconds.

-

Centrifuge at 3000 x g for 5 minutes to pellet any precipitates.

-

-

SPE Cartridge Conditioning:

-

Place Oasis MCX cartridges on the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated samples onto the conditioned SPE cartridges.

-

Apply gentle vacuum or gravity to pass the sample through the sorbent at a rate of ~1-2 drops per second.

-

-

Washing:

-

Wash the cartridges with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.

-

Wash the cartridges with 1 mL of methanol to remove non-polar interferences. Dry the sorbent under full vacuum for 5 minutes.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the analyte and internal standard by adding 1 mL of 5% ammonium hydroxide in methanol.

-

Allow the solvent to soak for 1 minute before slowly drawing it through with gentle vacuum.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

Vortex, then transfer to autosampler vials for LC-MS/MS analysis.

-

Caption: Solid Phase Extraction (SPE) workflow for 1-M-3-PP from urine.

Protocol 4: LC-MS/MS Instrumental Analysis

Rationale: Reverse-phase chromatography is used to separate the analyte from matrix components based on polarity. A gradient elution provides efficient separation and good peak shape. The triple quadrupole mass spectrometer is set to MRM mode to ensure only the specific precursor-to-product ion transitions for the analyte and IS are monitored, providing excellent selectivity and sensitivity.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | C18 provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical for UPLC systems. |

| Injection Volume | 5 µL | Balances sensitivity and column loading. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B | Ensures elution of analyte and cleaning of the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Piperazines readily form positive ions. |

| Capillary Voltage | 3.0 kV | Optimized for ion generation. |

| Source Temperature | 150 °C | Optimized for desolvation. |

| Desolvation Temp. | 450 °C | |

| MRM Transitions | Precursor (m/z) > Product (m/z) | Collision Energy (eV) |

| 1-M-3-PP (Analyte) | 177.1 > 134.1 | 15 |

| 1-M-d3-3-PP (IS) | 180.1 > 134.1 | 15 |

Data Analysis and System Suitability

-

Constructing the Calibration Curve:

-

Integrate the peak areas for the analyte and internal standard in each of the injected CAL samples.

-

Calculate the Peak Area Ratio (PAR) for each calibrator: PAR = (Analyte Peak Area) / (IS Peak Area).

-

Plot the PAR (y-axis) against the nominal concentration of the analyte (x-axis).

-

-

Regression Analysis:

-

Apply a linear regression model to the data points. A weighting factor of 1/x or 1/x² is often necessary to ensure accuracy at the lower end of the curve.

-

The resulting equation will be in the form of y = mx + c , where 'y' is the PAR and 'x' is the concentration.

-

-

Acceptance Criteria:

Table 3: Typical Calibration Curve Acceptance Criteria

| Parameter | Acceptance Limit |

| Correlation Coefficient (r²) | ≥ 0.990 |

| Calibrator Accuracy | Back-calculated concentration must be within ±15% of the nominal value (±20% for LLOQ). |

| Number of Calibrators | At least 75% of the non-zero calibrators must meet the accuracy criteria. |

| LLOQ | The lowest standard on the curve must be identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%. |

Principles of a Self-Validating System

A robust protocol is inherently a self-validating one. The setup described here is designed to be validated according to international guidelines.[13][15] The calibration curve is the central tool for assessing the method's performance.

-

Selectivity & Specificity: Assessed by analyzing blank urine from multiple sources to check for interferences at the retention time of the analyte and IS.[14]

-

Accuracy & Precision: Determined by analyzing the QC samples against the calibration curve over several days. Accuracy should be within ±15%, and precision (%CV) should be ≤15%.

-

Linearity & Range: Defined by the acceptable calibration curve, from the LLOQ to the ULOQ.

-

Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples versus a pure solution. The co-eluting deuterated IS is the primary tool to correct for this effect.[6][16]

-

Stability: Analyte stability in urine must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure sample integrity.[17][18][19]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. aquila.usm.edu [aquila.usm.edu]

- 13. database.ich.org [database.ich.org]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. hhs.gov [hhs.gov]

- 16. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability of Drugs of Abuse in Urine Samples at Room Temperature by Use of a Salts Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aegislabs.com [aegislabs.com]

- 19. researchgate.net [researchgate.net]

Application Note: High-Concentration Bioanalysis and Dilution Integrity Validation of 1-Methyl-d3-3-phenylpiperazine

Introduction & Scope

In quantitative bioanalysis, study samples frequently exceed the Upper Limit of Quantification (ULOQ), particularly during toxicokinetic (TK) studies or early-phase clinical trials where dose-linearity is unknown. Dilution Integrity is the validation parameter that ensures these high-concentration samples can be diluted with blank matrix to bring them within the calibrated range without compromising accuracy or precision.[1]

This application note details the protocol for validating dilution integrity for 1-Methyl-d3-3-phenylpiperazine (d3-MPP) . While often utilized as an Internal Standard (IS), d3-MPP is treated here as a surrogate analyte or high-abundance tracer to demonstrate rigorous validation mechanics. This distinction is critical: if d3-MPP were functioning solely as an IS, dilution integrity would not apply to it directly; however, as a target analyte in specific mechanistic or drug-drug interaction (DDI) studies, it requires full FDA M10 compliance.

The Core Challenge: Matrix Effects & The Hook Effect

Dilution is not merely about lowering concentration; it is about matrix management .

-

The Hook Effect: At high concentrations, detector saturation can cause signal suppression, leading to falsely low readings.

-

Ion Suppression: High-abundance analytes can compete for charge in the ESI source. Diluting with blank matrix maintains the "matrix load" constant relative to the standards while lowering the analyte burden.

Materials & Experimental Design

Analyte Characterization[2][3][4]

-

Compound: 1-Methyl-d3-3-phenylpiperazine (d3-MPP).

-

Labeling: Deuterium labeling on the N-methyl group (

). -

Molecular Weight: ~180.26 Da (Protonated

m/z). -

Internal Standard (IS): 1-Benzylpiperazine-d7 (BZP-d7) or a structural analog like 1-Phenylpiperazine, to ensure the IS is distinct from the d3-analyte.

Instrumentation (LC-MS/MS)

-

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), maintained at 40°C.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Proton source).[2]

-

B: 0.1% Formic Acid in Acetonitrile.

-

Mass Transitions (Expert Insight)

Since the deuterium label is on the methyl group, fragmentation requires careful selection.

-

Precursor:

m/z ( -

Primary Product: If the fragmentation involves the loss of the phenyl ring, the N-methyl-d3 group is retained. Look for transitions around 120-125 m/z .

-

Secondary Product: If the fragmentation involves N-dealkylation (loss of

), the mass shift is lost, and the fragment mimics the non-deuterated form. Avoid this transition for specificity.

Protocol: Dilution Integrity Validation

Preparation of Dilution QC (DQC)

The DQC must be prepared at a concentration exceeding the ULOQ (typically 2x to 5x ULOQ) to simulate a "hot" study sample.

Scenario:

-

ULOQ: 1,000 ng/mL.

-

Target DQC: 5,000 ng/mL (5x ULOQ).

Step-by-Step:

-

Stock Solution: Prepare a 1.0 mg/mL stock of d3-MPP in Methanol.

-

Spiking: Spike the stock into Blank Human Plasma (K2EDTA) to achieve 5,000 ng/mL.

-

Critical: Keep organic solvent content < 2% to prevent protein precipitation shock in the matrix.

-

-